molecular formula C7H14O4 B15313003 Methyl2,3-dihydroxy-4-methylpentanoate

Methyl2,3-dihydroxy-4-methylpentanoate

Cat. No.: B15313003
M. Wt: 162.18 g/mol
InChI Key: PXGIKWRXGVWCBY-UHFFFAOYSA-N
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Description

Methyl2,3-dihydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O4 It is a derivative of pentanoic acid and contains two hydroxyl groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2,3-dihydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the reduction of α-aceto-α-hydroxybutyrate to 3-hydroxy-2-keto-3-methylpentanoate, followed by further reduction to 2,3-dihydroxy-3-methylpentanoate. The final step involves esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction and esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl2,3-dihydroxy-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2,3-dioxo-4-methylpentanoate or 2,3-dihydroxy-4-methylpentanoic acid.

    Reduction: Formation of 2,3-dihydroxy-4-methylpentanol.

    Substitution: Formation of 2,3-dihalo-4-methylpentanoate derivatives.

Scientific Research Applications

Methyl2,3-dihydroxy-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2,3-dihydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Methyl2,3-dihydroxy-4-methylpentanoate can be compared with other similar compounds, such as:

    2,3-Dihydroxy-3-methylpentanoic acid: Similar structure but lacks the methyl ester group.

    2,3-Dihydroxy-3-methylvalerate: Another derivative with similar functional groups.

    3-Hydroxy-2-keto-3-methylpentanoate: An intermediate in the synthesis of this compound.

The uniqueness of this compound lies in its combination of hydroxyl and ester groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

methyl 2,3-dihydroxy-4-methylpentanoate

InChI

InChI=1S/C7H14O4/c1-4(2)5(8)6(9)7(10)11-3/h4-6,8-9H,1-3H3

InChI Key

PXGIKWRXGVWCBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(=O)OC)O)O

Origin of Product

United States

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